![molecular formula C17H20N2O4 B3323816 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 171047-77-1](/img/structure/B3323816.png)
2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
The compound “2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. These include a tert-butoxycarbonyl group, a tetrahydro-1H-pyrido[3,4-b]indole group, and a carboxylic acid group .
Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group in the compound can be deprotected using various methods, such as trifluoroacetic acid-induced cleavage or the use of metal catalysts . The carboxylic acid group can participate in various reactions such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the compound might exhibit strong absorption in the UV region due to the presence of the conjugated system .Scientific Research Applications
Drug Synthesis Applications
Levulinic acid (LEV), a biomass-derived key building block chemical, showcases the potential of carboxyl and carbonyl functional groups, similar to those in 2-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, for flexible and diverse applications in drug synthesis. These functional groups allow for the creation of a variety of value-added chemicals and play a crucial role in making drug synthesis processes more cost-effective and environmentally friendly. Levulinic acid and its derivatives can be directly used to synthesize drugs or serve as intermediates for further chemical transformations, demonstrating the utility of such compounds in medicinal chemistry (Zhang et al., 2021).
Biological Activity and Applications
Compounds containing tertiary butyl groups, akin to the tert-butoxycarbonyl group in the query compound, have been identified in both natural and synthesized forms, displaying a wide array of biological activities. These activities include antioxidant, anticancer, antimicrobial, and antibacterial properties. The structural features of these compounds, including the presence of tertiary butyl groups, contribute significantly to their bioactivity, making them promising candidates for future pharmaceutical and cosmetic applications (Dembitsky, 2006).
Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, given the presence of the Boc group . The Boc group is used as a protecting group for amines in peptide synthesis .
Result of Action
Compounds with a boc group are generally used in the synthesis of peptides , suggesting that this compound could play a role in peptide synthesis or modification.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the addition and removal of the Boc group . Additionally, temperature and solvent can also influence the compound’s reactivity and stability .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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